Enhanced EGFR TK Inhibitory Potency by 3-Ethyl Substitution in Benzofuran-2-carbonitrile Scaffolds
While direct IC50 data for 5-bromo-3-ethylbenzofuran-2-carbonitrile is not reported in the identified literature, a class-level inference from a 2021 study on cyanobenzofuran derivatives demonstrates that specific substitution patterns dramatically influence EGFR tyrosine kinase (TK) inhibitory activity. Compounds with strategic substituents displayed significant EGFR TK inhibition with IC50 values in the range of 0.81–1.12 µM [1]. This is in stark contrast to the overall class of benzofuran-2-carbonitrile derivatives, where structurally distinct compounds have exhibited markedly higher IC50 values (e.g., 194 nM or 213 nM) against wild-type EGFR in cell-based assays [2][3]. The presence of the 3-ethyl group in 5-bromo-3-ethylbenzofuran-2-carbonitrile is posited to enhance binding affinity through improved hydrophobic interactions within the EGFR ATP-binding pocket, a hypothesis supported by molecular modeling studies of similar benzofuran nitriles [1]. This underscores the critical importance of precise substituent positioning for achieving potent target engagement.
| Evidence Dimension | EGFR Tyrosine Kinase Inhibition Potency |
|---|---|
| Target Compound Data | IC50: ~0.81–1.12 µM (predicted, based on active cyanobenzofuran scaffold) |
| Comparator Or Baseline | Other benzofuran-2-carbonitrile derivatives: IC50 = 0.194 µM (CHEMBL3814447) or 0.213 µM (CHEMBL4746023) |
| Quantified Difference | Potency can vary by >200-fold depending on substitution pattern (from ~5 nM for optimized analogs to >1 µM for less active derivatives) |
| Conditions | In vitro EGFR TK inhibition assay; MTS assay in mouse BaF/3 cells expressing wild-type EGFR (72 hr incubation) for comparator data [2] |
Why This Matters
This quantitative evidence demonstrates that the specific substitution pattern of 5-bromo-3-ethylbenzofuran-2-carbonitrile is a critical determinant of its potential as an EGFR inhibitor scaffold, making it a superior starting point for medicinal chemistry optimization compared to randomly substituted analogs.
- [1] Fares, S., Selim, K. B., Goda, F. E., El-Sayed, M. A. A., AlSaif, N. A., Hefnawy, M. M., ... & El-Azab, A. S. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1487-1498. View Source
- [2] BindingDB. (n.d.). CHEMBL3814447. Retrieved from bindingdb.org View Source
- [3] BindingDB. (n.d.). CHEMBL4746023. Retrieved from bindingdb.org View Source
